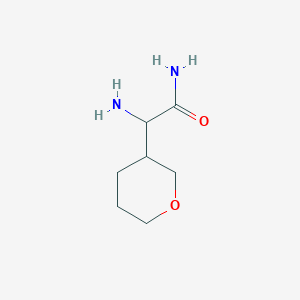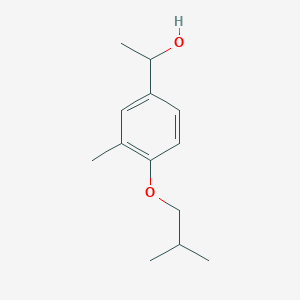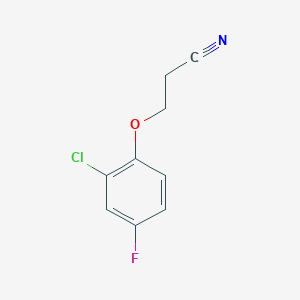
4-Tert-butyl-3-hydroxycyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-3-hydroxycyclohexan-1-one is an organic compound with the molecular formula C10H18O2 It is a cyclohexanone derivative featuring a tert-butyl group at the 4-position and a hydroxyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-3-hydroxycyclohexan-1-one typically involves the selective functionalization of cyclohexanone. One common method is the Friedel-Crafts alkylation of cyclohexanone with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the tert-butyl group at the 4-position. Subsequent hydroxylation at the 3-position can be achieved using a variety of reagents, including peracids or hydroboration-oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Tert-butyl-3-hydroxycyclohexan-1-one undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). .
Oxidation: Oxidation of the hydroxyl group can be achieved using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4), leading to the formation of 4-tert-butyl-3-oxocyclohexanone.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products:
Reduction: Cis- and trans-4-tert-butylcyclohexanol.
Oxidation: 4-tert-butyl-3-oxocyclohexanone.
Substitution: 4-tert-butyl-3-chlorocyclohexanone.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-3-hydroxycyclohexan-1-one has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug design.
Industry: It is used in the development of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-3-hydroxycyclohexan-1-one depends on its specific application. In chemical reactions, its reactivity is influenced by the steric and electronic effects of the tert-butyl and hydroxyl groups. The tert-butyl group, being bulky, prefers an equatorial position in the cyclohexane ring, which affects the compound’s conformational stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
4-Tert-butyl-3-hydroxycyclohexan-1-one can be compared with other cyclohexanone derivatives, such as:
4-tert-butylcyclohexanone: Lacks the hydroxyl group, making it less reactive in certain chemical transformations.
3-hydroxycyclohexanone: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-tert-butyl-2-hydroxycyclohexan-1-one: Similar structure but with the hydroxyl group at the 2-position, leading to different conformational preferences and reactivity.
The unique combination of the tert-butyl and hydroxyl groups in this compound imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
4-tert-butyl-3-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h8-9,12H,4-6H2,1-3H3 |
InChI-Schlüssel |
PWJVLZVXBUMZRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(=O)CC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


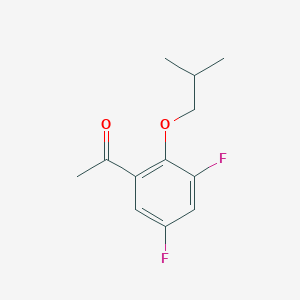
![1-Phenyl-1'-(pyridin-2-ylmethyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13082470.png)


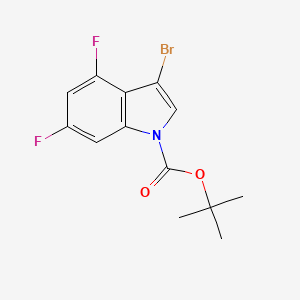


![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13082504.png)
